

Introduction: The Strategic Importance of Fluorinated Nitroaromatic Ketones

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Compound of Interest

Compound Name:	1-(2-Fluoro-6-nitrophenyl)ethanone
Cat. No.:	B3046240

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In the landscape of modern medicinal chemistry and organic synthesis, molecules that offer precise reactivity and structural control are of paramount importance. **1-(2-Fluoro-6-nitrophenyl)ethanone** (CAS No. 1214377-22-6) emerges as a significant building block within this context.^{[1][2]} As a trifunctional aromatic compound, featuring an acetyl, a nitro, and a fluoro group, it presents a unique chemical profile. The strategic placement of these groups—particularly the ortho-positioning of the strongly electron-withdrawing nitro group and the electronegative fluorine atom—creates a highly activated system for specific chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the bedrock of its application. The data presented below has been consolidated from various chemical suppliers and databases to provide a robust profile of **1-(2-Fluoro-6-nitrophenyl)ethanone**.

Physical and Chemical Properties

The key physicochemical data for **1-(2-Fluoro-6-nitrophenyl)ethanone** are summarized in the table below. It is important to note that while some properties are experimentally determined,

others, such as the boiling point, are often predicted through computational models.

Property	Value	Source(s)
CAS Number	1214377-22-6	[1] [2]
Molecular Formula	C ₈ H ₆ FNO ₃	[1] [3]
Molecular Weight	183.14 g/mol	[1] [3]
Appearance	Expected to be a pale yellow to yellow solid/crystal	[4] [5]
Boiling Point	287.2 ± 20.0 °C (Predicted)	[1]
Melting Point	50 - 54 °C (for the related isomer 2'-Fluoro-5'-nitroacetophenone)	[5]
Storage	Store at room temperature in a dry, sealed container	[1] [2]

Spectroscopic Signature

Spectroscopic analysis is crucial for the unambiguous identification and quality control of the compound. While specific spectra for this exact isomer are not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic features.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption peak around 1700 cm⁻¹ would indicate the C=O stretch of the ketone. Strong, distinct peaks around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and a C-F stretching vibration would be observed in the fingerprint region, typically between 1000-1400 cm⁻¹.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would provide clear information about the substitution pattern. A singlet integrating to 3 protons would be expected for the acetyl group (CH₃)

around δ 2.5-2.7 ppm. The three protons on the aromatic ring would appear in the δ 7.5-8.5 ppm region, with their specific chemical shifts and coupling patterns (doublets, triplets) being dictated by the electronic effects of the adjacent fluoro and nitro groups.

- ^{13}C NMR: The carbon NMR would show eight distinct signals. The carbonyl carbon of the ketone would be significantly downfield, expected around δ 190-200 ppm. The methyl carbon would be upfield, around δ 25-30 ppm. The six aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at $m/z = 183.03$.^[3] Common fragmentation patterns would likely involve the loss of the methyl group ($[\text{M}-15]^+$) and the acetyl group ($[\text{M}-43]^+$), providing further structural confirmation.

Section 2: Synthesis and Chemical Reactivity

The utility of **1-(2-Fluoro-6-nitrophenyl)ethanone** stems directly from its designed reactivity, which is dominated by the interplay of its functional groups.

Synthesis Pathway

While multiple synthetic routes are possible, a common and logical approach for preparing such acetophenones is through Friedel-Crafts acylation. This involves reacting a suitable precursor, such as 1-fluoro-3-nitrobenzene, with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).^[7] The directing effects of the fluoro and nitro groups guide the acylation to the desired position.

Caption: A representative Friedel-Crafts acylation workflow for synthesizing the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of **1-(2-Fluoro-6-nitrophenyl)ethanone** is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of its electronic architecture:

- Activation: The nitro (NO_2) and acetyl (COCH_3) groups are powerful electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, making it electrophilic and vulnerable to attack by nucleophiles.
- Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions. Although it is the most electronegative halogen, its small size and the strength of the C-F bond are overcome by the powerful stabilization of the intermediate. The rate-determining step in SNAr is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly enhances the electrophilicity of the carbon to which it is attached.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.



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Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

This predictable reactivity makes the compound an ideal starting material for introducing a wide array of functionalities (e.g., amines, alkoxides, thiolates) by displacing the fluoride ion, serving as a linchpin in the synthesis of more complex molecules.

Section 3: Applications in Drug Development and Research

The structural motifs present in **1-(2-Fluoro-6-nitrophenyl)ethanone** are frequently found in biologically active molecules. Its utility as a synthetic intermediate is therefore significant.

- Pharmaceutical Scaffolding: It serves as a key intermediate for building more complex active pharmaceutical ingredients (APIs).[1][5][10] The subsequent modification of the nitro and acetyl groups, after an initial SNAr reaction, allows for the construction of diverse molecular scaffolds.

- Anti-Cancer and Anti-Inflammatory Agents: Related fluoro-nitro acetophenones are used in the synthesis of novel anti-cancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs).[\[5\]](#) The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be reduced to an amine, a common pharmacophore.
- Antiviral Research: Fluorinated nucleoside analogs are a cornerstone of antiviral therapy.[\[11\]](#) The synthesis of novel carbocyclic nucleosides, which can be active against drug-resistant viral strains like HBV, often relies on fluorinated building blocks to modulate biological activity and binding interactions.[\[12\]](#)

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential. The safety profile is inferred from data on closely related compounds.

- Hazards: The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[\[4\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[14\]](#)[\[15\]](#)
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes.[\[13\]](#)[\[16\]](#)
 - In case of skin contact: Wash off with soap and plenty of water.[\[16\]](#)
 - If inhaled: Move the person into fresh air.[\[13\]](#)[\[16\]](#)
 - If swallowed: Rinse mouth with water and consult a physician.[\[16\]](#)
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[\[1\]](#)[\[15\]](#)

Section 5: Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of **1-(2-Fluoro-6-nitrophenyl)ethanone**. They are intended for use by trained professionals in a controlled laboratory setting.

Protocol 5.1: Representative Synthesis via Friedel-Crafts Acylation

Objective: To synthesize **1-(2-Fluoro-6-nitrophenyl)ethanone** from 1-fluoro-3-nitrobenzene.

Materials:

- 1-fluoro-3-nitrobenzene
- Acetyl chloride (CH_3COCl)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1M HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N_2 or Ar)

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

- Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl_3 . Allow the mixture to stir for 15-20 minutes at 0 °C.
- Aromatic Addition: Dissolve 1-fluoro-3-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure **1-(2-Fluoro-6-nitrophenyl)ethanone**.
- Validation: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 1.2.

Protocol 5.2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.

Methodology:

- ^1H and ^{13}C NMR: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). Transfer the solution to an NMR tube and acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).
- IR Spectroscopy: Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., DCM) and casting a thin film on a salt plate (NaCl or KBr) or by preparing a KBr pellet. Analyze using an FTIR spectrometer.

- Mass Spectrometry: Dissolve a small sample in a volatile solvent (e.g., methanol or acetonitrile) and analyze using a mass spectrometer, employing an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

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